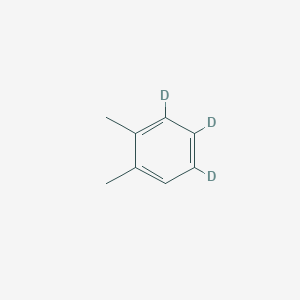
Dimethylbenzene-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbenzene-D3, also known as 1,3-dimethylbenzene-D3, is a deuterated form of 1,3-dimethylbenzene. It is an aromatic hydrocarbon with the molecular formula C8H10D3. The compound is characterized by the presence of two methyl groups attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbenzene-D3 typically involves the deuteration of 1,3-dimethylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The deuterium gas is often sourced from heavy water (D2O), and the reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Dimethylbenzene-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids (e.g., 1,3-dimethylbenzoic acid) or aldehydes (e.g., 1,3-dimethylbenzaldehyde).
Reduction: Formation of corresponding alkanes (e.g., 1,3-dimethylcyclohexane).
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
科学研究应用
Dimethylbenzene-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and solvent in NMR studies.
Isotope Labeling: Used in tracer studies to investigate reaction mechanisms and metabolic pathways.
Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.
Pharmaceutical Research: Utilized in drug development and metabolism studies to track the distribution and breakdown of compounds.
作用机制
The mechanism of action of Dimethylbenzene-D3 in various applications is primarily related to its isotopic labeling. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds. In isotope labeling studies, this compound acts as a tracer, allowing researchers to follow the movement and transformation of molecules in chemical and biological systems.
相似化合物的比较
Dimethylbenzene-D3 can be compared with other similar compounds, such as:
1,2-Dimethylbenzene-D3: Another deuterated isomer with methyl groups at the 1 and 2 positions.
1,4-Dimethylbenzene-D3: A deuterated isomer with methyl groups at the 1 and 4 positions.
Non-deuterated 1,3-Dimethylbenzene: The non-deuterated form of the compound, which lacks the isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for more precise and accurate measurements, making it a valuable tool in scientific research.
属性
分子式 |
C8H10 |
|---|---|
分子量 |
109.18 g/mol |
IUPAC 名称 |
1,2,3-trideuterio-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D |
InChI 键 |
CTQNGGLPUBDAKN-QGZYMEECSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1)C)C)[2H])[2H] |
规范 SMILES |
CC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)


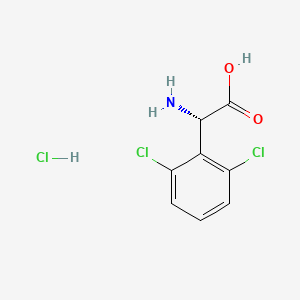
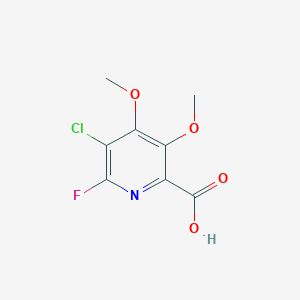



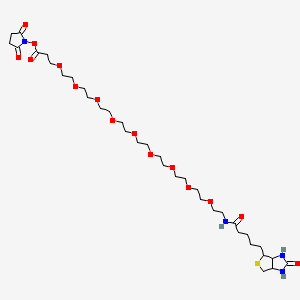

![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
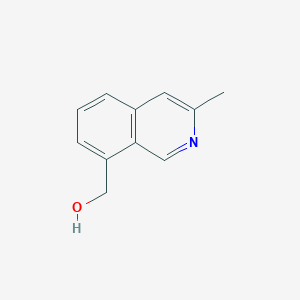
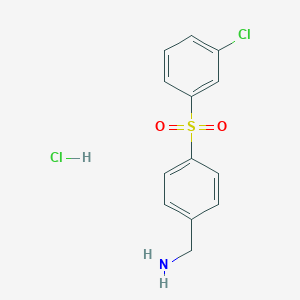
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
